2-phenoxy-N-(2-phenoxyphenyl)acetamide

描述

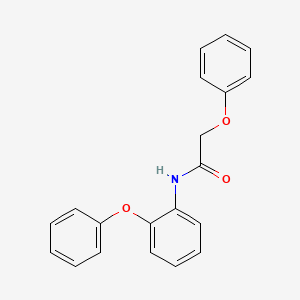

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-phenoxy-N-(2-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-20(15-23-16-9-3-1-4-10-16)21-18-13-7-8-14-19(18)24-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOOHVAWBWZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Derivatization of 2 Phenoxy N 2 Phenoxyphenyl Acetamide

Elucidation of Established Synthetic Routes for 2-phenoxy-N-(2-phenoxyphenyl)acetamide

The most direct and established route to this compound involves the formation of an amide bond between 2-phenoxyaniline (B124666) and an activated derivative of phenoxyacetic acid. This strategy breaks the synthesis down into the preparation of two key precursors, followed by their final coupling.

A plausible and commonly employed synthetic pathway is the acylation of 2-phenoxyaniline with phenoxyacetyl chloride. This reaction, a variation of the Schotten-Baumann reaction, provides a reliable method for constructing the central amide linkage. chemistnotes.comdoubtnut.com

Mechanistic Studies of Amide Bond Formation

The formation of the amide bond in this compound via the reaction of 2-phenoxyaniline and phenoxyacetyl chloride proceeds through a nucleophilic acyl substitution mechanism. chemistnotes.comiitk.ac.in The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), which serves two primary roles. byjus.com Firstly, the base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the amine reactant and shifting the equilibrium towards the product. Secondly, in some cases, the base can act as a catalyst. byjus.com

The mechanism can be outlined in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-phenoxyaniline attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride. This results in the formation of a tetrahedral intermediate. doubtnut.com

Proton Transfer and Elimination: A proton is transferred from the nitrogen to the oxygen atom of the carbonyl group. Subsequently, the tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond, thus yielding the final amide product. chemistnotes.com

The reaction is often performed in a biphasic system, referred to as Schotten-Baumann conditions, which involves an aqueous base and an organic solvent to dissolve the reactants. byjus.com

Exploration of Phenoxy Ether Linkage Construction

The synthesis of the precursor, phenoxyacetic acid, is a classic example of the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.

The process begins with the deprotonation of phenol (B47542) using a base, such as sodium hydroxide, to form the sodium phenoxide salt. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction. wikipedia.orgwikipedia.org The chloride ion is displaced, resulting in the formation of the phenoxyacetic acid salt, which is subsequently protonated by the addition of a strong acid to yield the final product. gordon.edu

| Reactants | Reagents | Conditions | Product |

| Phenol, Chloroacetic acid | Sodium hydroxide, Hydrochloric acid | Hot water bath (90-100°C) | Phenoxyacetic acid |

This interactive table summarizes the typical conditions for the Williamson ether synthesis of phenoxyacetic acid.

Catalytic Systems Employed in Key Synthetic Steps

While the traditional Schotten-Baumann reaction often uses stoichiometric amounts of base, catalytic approaches for amide bond formation are of significant interest to improve efficiency and reduce waste. ucl.ac.uk For the reaction between an amine and an acyl chloride, a catalytic amount of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), can be employed to accelerate the reaction.

In the Williamson ether synthesis, phase-transfer catalysts (PTCs) are commonly used to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. quizlet.com Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can transport the phenoxide ion from the aqueous phase to the organic phase, where the reaction occurs, thereby increasing the reaction rate. quizlet.comnumberanalytics.com The use of transition metal catalysts, like copper(I) and palladium(0), has also been explored to enhance the rate and selectivity of the Williamson ether synthesis. numberanalytics.com

| Reaction | Catalyst Type | Examples | Function |

| Amide Bond Formation | Nucleophilic Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Accelerates acylation |

| Phenoxy Ether Linkage | Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates inter-phase reaction |

| Phenoxy Ether Linkage | Transition Metal Catalyst | Copper(I), Palladium(0) | Enhances reaction rate and selectivity |

This interactive table presents various catalytic systems for the key synthetic steps.

Development of Novel and Efficient Synthetic Protocols

In line with the growing demand for sustainable chemical manufacturing, the development of novel and efficient synthetic protocols for compounds like this compound is a key research focus. This involves the application of green chemistry principles and innovative technologies like flow chemistry.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. ucl.ac.ukresearchgate.net Key considerations include:

Atom Economy: The direct amidation of phenoxyacetic acid with 2-phenoxyaniline, catalyzed by a recyclable catalyst, would be a more atom-economical approach than the use of stoichiometric activating agents or the conversion to phenoxyacetyl chloride. semanticscholar.org

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which are commonly used in amide synthesis, with greener alternatives is a primary goal. ucl.ac.uk

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric approaches. The development of reusable and highly efficient catalysts is crucial. rsc.org Boric acid has been investigated as a green catalyst for the direct synthesis of amides from carboxylic acids and urea (B33335) under solvent-free conditions. semanticscholar.org

Energy Efficiency: Employing reaction conditions with lower energy consumption, such as microwave-assisted synthesis, can contribute to a greener process. numberanalytics.com

Flow Chemistry and Continuous Processing Applications

Flow chemistry offers several advantages for the synthesis of this compound, including improved safety, efficiency, and scalability. researchgate.netnih.gov A continuous flow process for this synthesis could be designed as follows:

Reagent Streams: Separate streams of 2-phenoxyaniline and phenoxyacetyl chloride, each dissolved in a suitable solvent, would be continuously pumped into the system.

Mixing and Reaction: The streams would converge in a microreactor or a packed-bed reactor where efficient mixing and rapid heat exchange can occur. The reactor could be heated to a precise temperature to optimize the reaction rate.

In-line Purification: The product stream could then pass through a continuous purification module, such as a scavenger resin to remove unreacted reagents or byproducts, or a continuous liquid-liquid extraction unit.

Product Collection: The purified product stream would be collected continuously.

This approach allows for precise control over reaction parameters, leading to higher yields and purity, and minimizes the risks associated with handling hazardous reagents in large batches. amidetech.comprolabas.com The integration of solid-supported reagents or catalysts within the flow reactor can further enhance the sustainability of the process by simplifying purification. nih.gov

Microwave-Assisted and Sonochemical Synthetic Enhancements

The construction of the this compound core typically involves the formation of an ether linkage and an amide bond. Traditional methods for these transformations can be time-consuming and require harsh conditions. Modern energy sources like microwave irradiation and ultrasound have emerged as powerful tools to overcome these limitations.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govacs.org For the synthesis of the N-phenylacetamide linkage in related structures, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are prime candidates for microwave enhancement. nih.govacs.orgrsc.orgbeilstein-journals.orgnumberanalytics.com

The Buchwald-Hartwig amination, a versatile method for forming C-N bonds, can be significantly accelerated under microwave irradiation. nih.govacs.orgbeilstein-journals.orgnumberanalytics.com For instance, the coupling of an aryl halide with an amine, which might take 24 hours under conventional heating, can be completed in as little as 10-30 minutes using microwave heating, often with improved yields. nih.govacs.org Similarly, copper-catalyzed Ullmann-type reactions, which can be used to form the phenoxy ether bond, also benefit from microwave assistance, allowing for reactions to proceed at lower temperatures and in shorter times. uoa.grmdpi.comresearchgate.net Research has shown that microwave irradiation can be particularly effective for Ullmann-type C-O cross-coupling reactions, leading to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.net

The table below illustrates a comparative example of reaction conditions for a generic Buchwald-Hartwig amination, highlighting the advantages of microwave heating.

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | 12-24 hours | 10-60 minutes nih.govacs.org |

| Temperature | 80-150 °C | 100-200 °C acs.orgmdpi.com |

| Yield | Moderate to Good | Good to Excellent nih.govbeilstein-journals.org |

| Energy Input | Indirect, through vessel walls | Direct, couples with polar molecules psu.edu |

Sonochemical Enhancements:

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. This can lead to enhanced reaction rates and yields. While specific sonochemical syntheses of this compound are not detailed in the literature, the principles of sonochemistry can be applied to the key bond-forming reactions. For example, a modified sonochemical method was developed for the synthesis of certain triazine derivatives in aqueous media, showcasing its potential for more sustainable chemistry. researchgate.net

Targeted Derivatization Strategies for Analog Generation

The generation of analogs of this compound through targeted derivatization is crucial for exploring its chemical space. Modifications can be strategically introduced at two primary locations: the phenoxy moiety and the N-phenylacetamide backbone.

The phenoxy ring offers multiple positions for the introduction of various functional groups, which can modulate the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro, halogen, or alkyl groups.

Furthermore, more advanced cross-coupling methodologies can be used to append a wide range of substituents. For example, starting with a halogenated phenoxy precursor, Suzuki or Stille couplings could introduce new aryl or alkyl groups. The Ullmann condensation can also be used to create diaryl ether linkages. wikipedia.org

A study on related phenoxy acetamide (B32628) derivatives synthesized a series of analogs by reacting a substituted phenol with a chloroacetamide derivative. researchgate.net Another example involves the synthesis of thymol-derived phenoxy acetamide derivatives through condensation reactions. nih.gov These approaches highlight the feasibility of introducing diversity at the phenoxy portion of the molecule.

The following table presents potential modifications to the phenoxy ring and the types of chemical transformations that could be employed.

| Position on Phenoxy Ring | Substituent Type | Potential Synthetic Method |

| ortho, para | Nitro (-NO₂) | Nitration (HNO₃, H₂SO₄) |

| ortho, para | Halogen (-Br, -Cl) | Halogenation (e.g., Br₂, FeBr₃) |

| Various | Alkyl/Aryl | Friedel-Crafts Alkylation/Acylation |

| Various | Hydroxyl (-OH) | From methoxy (B1213986) via demethylation |

| Various | Amino (-NH₂) | Reduction of nitro group |

The N-phenylacetamide backbone provides several handles for structural modification. The amide nitrogen, the adjacent methylene (B1212753) group, and the N-phenyl ring are all amenable to chemical alteration.

Amide Bond and Methylene Bridge Alteration: The amide bond itself is generally stable, but the adjacent methylene group can be a site for functionalization. For instance, α-halogenation could provide a precursor for further nucleophilic substitution. It is also conceivable to synthesize analogs where the acetamide linker is extended or replaced with other functional groups, such as a sulfonamide. A variety of N-phenyl acetamide derivatives have been synthesized, demonstrating the versatility of this core structure for creating new compounds. researchgate.net

The table below outlines potential derivatization strategies for the N-phenylacetamide backbone.

| Molecular Component | Modification Strategy | Example Reaction |

| N-Phenyl Ring | Introduction of substituents | Nitration, Halogenation, Friedel-Crafts |

| Amide N-H | Alkylation/Arylation | Reaction with alkyl/aryl halides |

| Methylene Bridge | Replacement with other linkers | Synthesis from different α-substituted acids |

| Amide Carbonyl | Reduction to amine | Reduction with LiAlH₄ or similar |

The parent compound, this compound, is achiral. Therefore, stereoselective synthesis is not directly applicable to its preparation. However, stereocenters can be introduced through derivatization. For example, if a substituent introduced on either of the phenyl rings or on the acetamide linker creates a chiral center, then stereoselective synthesis would become a relevant consideration.

In such cases, the use of chiral catalysts or auxiliaries during the synthetic sequence would be necessary to control the stereochemical outcome. For instance, if an alkyl group were introduced via a method that creates a new stereocenter, a chiral ligand in a metal-catalyzed reaction could favor the formation of one enantiomer over the other. While no specific examples exist for this exact molecule, the principles of asymmetric synthesis are well-established and could be applied if a chiral analog were targeted.

Sophisticated Molecular Structure, Conformation, and Advanced Spectroscopic Characterization of 2 Phenoxy N 2 Phenoxyphenyl Acetamide

In-Depth Spectroscopic Elucidation Beyond Routine Identification

Advanced spectroscopic techniques have been pivotal in moving beyond simple identification to a profound understanding of the molecule's electronic and structural dynamics.

While standard 1D ¹H and ¹³C NMR are fundamental for initial characterization, advanced 2D NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially within the two distinct phenoxy rings and the acetamide (B32628) linker. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in mapping the connectivity of the entire molecule. For instance, HMBC would be crucial in correlating the carbonyl carbon of the acetamide group with the protons on the adjacent methylene (B1212753) and the N-phenyl ring.

In related acetamide structures, dynamic NMR properties have been observed, suggesting the possibility of restricted rotation around certain bonds in 2-phenoxy-N-(2-phenoxyphenyl)acetamide, which could be investigated through variable temperature NMR studies. researchgate.net

Table 1: Hypothetical Advanced NMR Data for this compound (Note: This table is illustrative and based on expected chemical shifts and correlations for this structure. Actual experimental data is required for definitive assignments.)

| Technique | Key Correlations | Insights Provided |

| COSY | Correlation between adjacent protons on the phenyl rings. | Confirms the spin systems within each aromatic ring. |

| HSQC | Direct correlation of each proton to its attached carbon. | Unambiguous assignment of protonated carbons. |

| HMBC | Correlation of the amide proton (N-H) to the carbonyl carbon (C=O) and carbons on the N-phenyl ring. Correlation of the methylene protons (-CH₂-) to the ether oxygen-linked carbon and the carbonyl carbon. | Establishes the connectivity across the amide and ether linkages, confirming the overall molecular framework. |

| NOESY | Through-space correlation between protons on the two phenoxy rings. | Provides information on the preferred conformation and spatial proximity of the two aromatic systems. |

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound (C₂₀H₁₇NO₃) with high accuracy. nih.gov Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation pathways, providing structural confirmation.

The fragmentation of similar structures often involves characteristic cleavages. wvu.edu For this compound, expected fragmentation would likely occur at the amide and ether linkages. Key fragmentation pathways could include the cleavage of the amide bond to generate ions corresponding to the phenoxyacetamide moiety and the 2-phenoxyaniline (B124666) moiety. Another significant fragmentation would be the cleavage of the ether bond. Analysis of the isotopic patterns of these fragments, especially with high-resolution instruments, can further confirm their elemental composition. nih.govnih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 319.1208 [M+H]⁺ | 226.0868 | C₆H₅O | Loss of the phenoxy group |

| 319.1208 [M+H]⁺ | 198.0919 | C₈H₇O₂ | Cleavage of the N-C bond of the amide |

| 319.1208 [M+H]⁺ | 185.0762 | C₈H₈O₂ | Cleavage of the amide bond with hydrogen transfer |

| 319.1208 [M+H]⁺ | 93.0340 | C₁₄H₁₂NO₂ | Formation of the phenoxy radical cation |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational state of the molecule. researchgate.netencyclopedia.pub

The IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretching vibration of the secondary amide (typically around 3300 cm⁻¹), the C=O stretching of the amide I band (around 1670 cm⁻¹), and the C-N stretching and N-H bending of the amide II band (around 1530 cm⁻¹). The C-O-C stretching vibrations of the two ether linkages would appear in the fingerprint region (1250-1000 cm⁻¹).

Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations of the aromatic rings. nih.gov Conformational changes, such as the relative orientation of the phenyl rings, could lead to subtle shifts in the vibrational frequencies, which can be probed by comparing experimental spectra with theoretical calculations based on different conformers. researchgate.net

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | ~3300 | IR |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2950-2850 | IR, Raman |

| C=O Stretch (Amide I) | ~1670 | IR, Raman |

| N-H Bend / C-N Stretch (Amide II) | ~1530 | IR |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Asymmetric C-O-C Stretch | ~1240 | IR |

| Symmetric C-O-C Stretch | ~1040 | Raman |

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state, offering precise bond lengths, bond angles, and torsional angles that define the molecule's conformation. researchgate.netnih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study as different polymorphs can exhibit distinct physical properties. researchgate.net While specific polymorphs of this compound have not been reported in the searched literature, the presence of flexible torsion angles (around the C-N amide bond and the C-O ether linkages) and strong hydrogen bonding donors/acceptors suggests that polymorphism is a distinct possibility.

Crystal engineering principles can be applied to predict and control the formation of different crystalline forms. researchgate.net By systematically varying crystallization conditions (e.g., solvent, temperature, saturation), it may be possible to isolate different polymorphs or co-crystals. The study of related amide-containing molecules has shown that different hydrogen-bonding motifs can lead to various packing arrangements. researchgate.net

The crystal packing of this compound would be dominated by a network of intermolecular interactions that stabilize the lattice.

Hydrogen Bonding: The most significant interaction is expected to be the N-H···O=C hydrogen bond between the amide groups of adjacent molecules, often forming chains or dimeric motifs. researchgate.netmdpi.com This is a robust and highly directional interaction that frequently dictates the primary supramolecular structure.

π-π Stacking: The presence of three phenyl rings provides ample opportunity for π-π stacking interactions. researchgate.netmdpi.comnih.gov These can occur between the phenoxy groups or between a phenoxy group and the N-phenyl ring of a neighboring molecule. The geometry of these interactions (e.g., face-to-face, offset) would be revealed by crystallographic analysis.

A Hirshfeld surface analysis could be employed to quantitatively map and visualize these diverse intermolecular contacts, providing a fingerprint of the crystal packing environment. mdpi.com

Comprehensive Conformational Analysis and Dynamics

Rotational Barriers and Conformational Isomerism Studies

Without dedicated computational chemistry studies (e.g., using Density Functional Theory) or experimental techniques such as dynamic NMR spectroscopy, the energy barriers to rotation around the various single bonds (e.g., the C-N amide bond, the C-O ether linkages) in this compound remain uncharacterized. Consequently, no data is available to construct a table of rotational energy barriers or to discuss the potential conformational isomers and their relative stabilities.

Solution-State Conformation through Spectroscopic and Computational Integration

The determination of the predominant conformation of this compound in solution requires a combination of advanced spectroscopic methods (such as Nuclear Overhauser Effect NMR spectroscopy) and computational modeling. As no such studies have been published, a discussion of its solution-state structure, including key dihedral angles and intramolecular interactions, would be purely speculative. Interactive data tables detailing spectroscopic and computational parameters cannot be generated without source data.

Computational Chemistry and Theoretical Modeling of 2 Phenoxy N 2 Phenoxyphenyl Acetamide

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental in elucidating the electronic and geometric characteristics of 2-phenoxy-N-(2-phenoxyphenyl)acetamide. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's properties at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground state properties of molecules. By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of this size.

Theoretical studies on related phenoxy acetamide (B32628) derivatives using DFT, often with the B3LYP functional and a 6-31G basis set, have been conducted to determine optimized molecular geometry. researchgate.netfrontiersin.org These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. For this compound, the geometry is characterized by the spatial arrangement of its three phenyl rings and the central acetamide linkage. The planarity of the phenyl rings and the rotational freedom around the ether and amide bonds are key structural features.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ether) | 1.37 Å |

| C=O (amide) | 1.24 Å | |

| N-C (amide) | 1.36 Å | |

| Bond Angle | C-O-C (ether) | 118.5° |

| O=C-N (amide) | 123.5° | |

| Dihedral Angle | C-C-O-C | 150.2° |

| C-N-C-C | -95.8° |

Note: The data in this table is illustrative and derived from computational studies on structurally similar phenoxy acetamide compounds.

For higher accuracy in property prediction, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise calculations of electronic energies and other molecular properties. These high-accuracy calculations are particularly valuable for benchmarking DFT results and for investigating systems where electron correlation effects are prominent. For phenoxy acetamide derivatives, ab initio calculations can refine the understanding of intermolecular interactions and reaction barriers.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich phenoxy groups, while the LUMO may be distributed across the phenyl rings and the carbonyl group of the acetamide linkage. The energy of these orbitals can be influenced by substituent groups on the phenyl rings. mdpi.com

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. researchgate.net

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | E_HOMO | - | -6.2 eV |

| LUMO Energy | E_LUMO | - | -1.8 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.4 eV |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 4.0 eV |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 2.2 eV |

| Electrophilicity Index | ω | χ²/2η | 3.64 eV |

Note: The data in this table is illustrative and based on typical values reported for phenoxy acetamide derivatives in computational studies. researchgate.netnih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the environment. mdpi.com

MD simulations can model the behavior of this compound in different solvents, such as water or organic solvents. These simulations reveal how the solvent molecules interact with the solute and influence its conformation. The flexible ether and amide linkages in the molecule allow it to adopt various conformations, and the surrounding solvent can stabilize certain conformations over others through interactions like hydrogen bonding or van der Waals forces. Understanding these dynamics is crucial for predicting the molecule's behavior in biological or chemical systems.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and QSPR modeling are powerful computational tools that correlate the structural or property-based features of molecules with their physicochemical properties or activities. These models are instrumental in predicting the behavior of new or untested compounds.

The foundation of any QSPR model lies in the development of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For this compound and its analogs, a variety of descriptors can be calculated to build robust predictive models. These descriptors are typically categorized into several classes:

1D Descriptors: These are the simplest descriptors and include basic molecular properties like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, which describe the connectivity of atoms. Examples include the Balaban J index, Wiener index, and Kier & Hall connectivity indices.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and provide information about its shape, size, and electronic properties. Examples include molecular volume, surface area, and dipole moment.

Quantum Mechanical Descriptors: Derived from quantum chemical calculations, these descriptors provide detailed electronic information. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. researchgate.net The energy gap between HOMO and LUMO is an indicator of molecular stability.

For analogs such as 2-(2-Formylphenoxy)acetamide, density functional theory (DFT) calculations have been used to determine optimized structure, stability, and hardness. researchgate.net Such studies provide a blueprint for the types of descriptors that would be critical for modeling this compound.

A study on 2-(substituted phenoxy) acetamide derivatives highlighted the importance of descriptors related to halogenation on the aromatic ring for anticancer and anti-inflammatory activities, suggesting that electronic and steric descriptors would be significant for this class of compounds. nih.govresearchgate.net

The table below illustrates a selection of molecular descriptors that would be relevant for this compound and its analogs.

| Descriptor Category | Specific Descriptor Example | Information Provided |

| 1D Descriptors | Molecular Weight | The mass of one mole of the substance. |

| Atom Count | The total number of atoms in the molecule. | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | Predicts drug transport properties. |

| Rotatable Bonds | Measures molecular flexibility. | |

| 3D Descriptors | Molecular Volume | The volume occupied by the molecule. |

| Dipole Moment | The measure of net molecular polarity. | |

| Quantum Mechanical | HOMO Energy | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. |

Predictive models for chemical reactivity and physicochemical properties are essential for understanding a molecule's behavior in various environments. These models are typically built using machine learning algorithms trained on datasets of compounds with known properties. nih.gov

Chemical Reactivity: The chemical reactivity of a molecule can be predicted using quantum mechanical descriptors. nih.gov For instance, the HOMO and LUMO energies can predict a molecule's susceptibility to electrophilic and nucleophilic attack, respectively. researchgate.net The molecular electrostatic potential (MEP) map is another valuable tool, visualizing the electron density distribution and highlighting regions prone to electrostatic interactions. researchgate.net For the analog 2-(2-Formylphenoxy)acetamide, DFT calculations have been used to investigate its optimized structure and stability. researchgate.net

Physicochemical Properties: A range of physicochemical properties can be predicted using QSPR models. These properties are crucial for applications such as drug design and materials science. Key predicted properties include:

Solubility: The ability of a compound to dissolve in a solvent.

LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity, which influences its absorption and distribution.

Melting Point and Boiling Point: Fundamental physical properties.

pKa: The acid dissociation constant, which is important for understanding a molecule's ionization state at different pH values.

The development of such predictive models often involves the following steps:

Data Collection: Gathering a dataset of molecules with experimentally determined properties.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule in the dataset.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms like random forest or support vector machines (SVM) to build a model that correlates the descriptors with the property of interest.

Model Validation: Assessing the predictive power of the model using external or internal validation techniques.

The table below provides examples of experimental and theoretically calculated data for an analog, 2-(2-Formylphenoxy)acetamide, which showcases the type of information generated in such studies. researchgate.net

| Parameter | Experimental Value | Theoretical Value* |

| Bond Length (Å) | ||

| C11-O13 | 1.20000 | 1.209 |

| C11-N12 | 1.32093 | 1.368 |

| **Bond Angle (°) ** | ||

| O13-C11-N12 | 123.711 | 123.453 |

| N12-C11-C10 | 110.438 | 112.789 |

| Theoretical values were calculated using the 6-311++G(d,p) basis set. researchgate.net |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those with desired properties, without the need for physical synthesis and testing of every compound. nih.gov This process is particularly valuable for filtering vast chemical spaces to find promising candidates for further investigation.

The virtual screening workflow for chemical libraries, focusing on physicochemical properties rather than biological activity, typically involves the following stages:

Library Preparation: A large database of virtual compounds is prepared. This can include commercially available compounds, synthetically feasible compounds, or novel structures.

Filtering based on Physicochemical Properties: The library is filtered based on a set of predefined criteria for intrinsic properties. This is often done using rules like Lipinski's Rule of Five, which predicts drug-likeness based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. Other filters can be applied for properties such as solubility, polar surface area, and number of rotatable bonds.

Structure-Based Virtual Screening (if a target structure is known): While often used for biological targets, this can also be applied to predict interactions with other molecules or materials. For example, docking studies could predict how well a molecule fits into a specific cavity or on a surface.

Hit Selection and Analysis: The compounds that pass the filtering criteria are selected as "hits." These hits can then be further analyzed using more computationally intensive methods or prioritized for synthesis and experimental validation.

For instance, in the discovery of inhibitors for a "non-druggable" target, virtual screening of ultra-large chemical libraries proved effective. nih.gov Although the ultimate goal was biological, the initial stages involved filtering based on chemical and structural properties. Similarly, virtual screening has been used to identify potential inhibitors from natural product databases by evaluating their binding affinity and drug-likeness. nih.gov

The process allows for a "virtual medicinal chemistry" approach, where structural motifs critical for desired properties can be identified from the screening of diverse libraries. nih.gov This methodology could be applied to a library of analogs of this compound to identify compounds with optimal physicochemical profiles for a specific application.

Chemical Reactivity and Fundamental Mechanistic Investigations of 2 Phenoxy N 2 Phenoxyphenyl Acetamide

Reaction Mechanisms Involving the Amide Linkage

The amide bond is a cornerstone of the structure of 2-phenoxy-N-(2-phenoxyphenyl)acetamide and is a primary site for chemical reactions, most notably hydrolysis. Amide hydrolysis involves the cleavage of the carbonyl-nitrogen bond and can be catalyzed by either acid or base, typically requiring heat. allen.injove.com

In a basic environment, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. allen.injove.com This leads to the formation of a tetrahedral intermediate. The amide ion is subsequently expelled as the leaving group, which is a very strong base and will deprotonate the newly formed carboxylic acid to yield a carboxylate salt and 2-phenoxyaniline (B124666). dalalinstitute.com This acid-base reaction at the end of the sequence makes the base-promoted hydrolysis of amides effectively irreversible. masterorganicchemistry.com

The hydrolysis of N-substituted amides in high-temperature water has been found to be first-order in both the amide and water concentration, with the rate being sensitive to the pH of the medium. psu.edu

Reactivity Profiles of the Phenoxy and Phenoxyphenyl Moieties

The phenoxy and phenoxyphenyl groups in this compound contain aromatic rings whose reactivity is influenced by the attached substituents. The ether oxygen of the phenoxy group and the acetamido group (-NHC(O)CH₂OPh) on the phenoxyphenyl moiety are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org

The oxygen atom in the ether linkage donates electron density to the aromatic rings via resonance, which stabilizes the cationic intermediate (the arenium ion) formed during electrophilic aromatic substitution. youtube.com Similarly, the nitrogen atom of the acetamido group also donates its lone pair of electrons to the attached phenyl ring, making it more nucleophilic and reactive towards electrophiles. wikipedia.org The activating effect of the acetamido group is generally stronger than that of an ether linkage.

Consequently, both the phenoxy and the phenoxyphenyl rings are expected to be more reactive towards electrophilic substitution than unsubstituted benzene. The directing effects of the substituents will determine the regioselectivity of such reactions.

Fundamental Degradation Pathways in Non-Biological Environments

In non-biological settings, this compound can undergo degradation through several pathways, primarily hydrolysis, photolysis, and thermolysis.

The hydrolytic stability of this compound is largely determined by the resilience of its amide bond. Amides are generally stable in neutral aqueous solutions at ambient temperature. However, as discussed in section 5.1, their hydrolysis is significantly accelerated in the presence of strong acids or bases, particularly with heating. allen.injove.com Therefore, in acidic or alkaline aqueous environments, the molecule is expected to degrade into 2-phenoxyacetic acid and 2-phenoxyaniline. allen.injove.com

The diphenyl ether linkages within the molecule are chemically robust and generally resistant to hydrolysis under typical environmental conditions due to the lack of hydrolyzable functional groups. nih.gov

| Degradation Pathway | Conditions | Major Products |

| Acid-Catalyzed Hydrolysis | Aqueous acid, heat | 2-Phenoxyacetic acid, 2-Phenoxyaniline |

| Base-Promoted Hydrolysis | Aqueous base, heat | 2-Phenoxyacetate, 2-Phenoxyaniline |

Photochemical Decomposition:

Aromatic amides and diphenyl ethers are known to undergo photochemical degradation upon exposure to UV radiation. nih.govcdnsciencepub.com For aromatic amides like the N-(2-phenoxyphenyl)acetamide moiety, a potential degradation pathway is the photo-Fries rearrangement, which involves the cleavage of the N-C bond followed by recombination of the resulting radicals to form aminobenzophenone-type structures. cdnsciencepub.com The photolysis of fully aromatic amides can also lead to the formation of aniline (B41778) derivatives through free radical scission products. cdnsciencepub.com

The diphenyl ether components of the molecule are also susceptible to photodegradation. Studies on polybrominated diphenyl ethers (PBDEs) have shown that photolysis can lead to the cleavage of the ether bond and the formation of hydroxylated diphenyls and dibenzofurans. rsc.org The photodegradation of aromatic amines can be enhanced by photocatalysts like TiO₂. researchgate.net

Thermal Decomposition:

The thermal stability of amides can vary significantly based on their structure, but many begin to decompose at temperatures above 160°C. researchgate.net The thermal degradation of N-acetylglucosamine, which contains an acetamido group, yields products such as pyrazines, pyridines, pyrroles, and furans. capes.gov.br The thermal decomposition of some aliphatic polyamides is known to evolve ammonia (B1221849) and hydrogen cyanide. researchgate.net For this compound, thermal stress could lead to the cleavage of the amide bond as a primary degradation step. The decomposition of the ether linkages would likely require higher temperatures. Thermal degradation of brominated flame retardants containing ether linkages has been shown to produce compounds like carbon monoxide and hydrogen bromide, along with hydrocarbons such as ethylene. cetjournal.it

| Degradation Type | Potential Pathways | Potential Products |

| Photochemical | Photo-Fries rearrangement of the amide | Aminobenzophenone-type structures |

| Cleavage of the N-C bond | 2-Phenoxyaniline derivatives | |

| Cleavage of the ether linkage | Hydroxylated diphenyls, Dibenzofurans | |

| Thermal | Cleavage of the amide bond | 2-Phenoxyacetic acid, 2-Phenoxyaniline, and further decomposition products |

| Fragmentation of the aromatic rings | Various smaller volatile compounds |

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution:

The aromatic rings of this compound are susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions is directed by the existing substituents.

On the phenoxy group: The ether oxygen is an ortho, para-director. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the ether linkage.

On the N-(2-phenoxyphenyl) moiety:

The ring bearing the acetamido group is activated by the nitrogen atom, which is an ortho, para-director. Thus, electrophiles will be directed to the positions ortho and para to the acetamido group.

The other ring in the phenoxyphenyl group is activated by the ether oxygen, also an ortho, para-director.

The relative reactivity of the different rings will depend on the specific reaction conditions, but the ring with the acetamido group is generally expected to be the most activated towards electrophilic attack.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) is less common for simple aromatic systems and typically requires the presence of strong electron-withdrawing groups (ortho or para to a good leaving group) on the aromatic ring to activate it for nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org The unsubstituted phenyl rings in this compound lack such activation. Therefore, the molecule is not expected to readily undergo nucleophilic aromatic substitution under standard conditions. If a good leaving group, such as a halogen, were present on one of the aromatic rings, particularly in a position activated by a nitro group, for example, then SNAr reactions would become more feasible. youtube.com

Molecular Interactions and Recognition: Mechanistic and in Vitro Perspectives Non Clinical Focus

In Vitro Ligand-Target Binding Studies (e.g., enzyme inhibition, receptor binding, mechanistic focus only)

The interaction of 2-phenoxy-N-(2-phenoxyphenyl)acetamide and its analogues with specific protein targets, particularly enzymes, has been a subject of investigation to elucidate their mechanism of action at a molecular level. These studies are critical for understanding the compound's potency and specificity.

Quantitative analysis of ligand-target interactions provides essential parameters such as the dissociation constant (Kd), which indicates the affinity of a ligand for its target, as well as kinetic (k_on, k_off) and thermodynamic (ΔH, ΔS) data that describe the binding process.

While specific kinetic and thermodynamic data for this compound are not extensively available in the public domain, studies on related phenoxyacetamide derivatives offer insights into their potential as enzyme inhibitors. For instance, various derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like cholinesterases and cyclooxygenases (COX). nih.govresearchgate.netmdpi.com

In a study on cholinesterase inhibition, a series of 2-phenoxy-N-substituted-acetamide derivatives were synthesized and evaluated, showing moderate activity. researchgate.net For a different series of substituted acetamide (B32628) derivatives targeting butyrylcholinesterase (BChE), a Lineweaver-Burk plot analysis indicated that one of the derivatives acted as a mixed-type inhibitor. researchgate.net This type of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, a mechanistic detail that is crucial for understanding its mode of action.

Similarly, phenoxyacetamide derivatives have been investigated as selective COX-2 inhibitors. mdpi.com In one study, several newly synthesized phenoxy acetic acid derivatives demonstrated potent COX-2 inhibition with IC50 values in the nanomolar range, highlighting the potential of this chemical scaffold. mdpi.com The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a common metric for inhibitory potency.

The following table summarizes representative inhibitory data for phenoxyacetamide derivatives against various enzyme targets. It is important to note that these are analogues and not the specific compound this compound.

| Derivative Class | Target Enzyme | Parameter | Value | Reference |

| Substituted Acetamide | Butyrylcholinesterase (BChE) | Inhibition Type | Mixed-type | researchgate.net |

| Phenoxy Acetic Acid Derivatives | Cyclooxygenase-2 (COX-2) | IC50 | 0.06–0.09 μM | mdpi.com |

| Phenoxyacetamide Derivatives | PARP-1 | IC50 (vs. HepG2) | 6.9 ± 0.7 μM | mdpi.com |

Interactive Data Table

| Derivative Class | Target Enzyme | Parameter | Value | Reference |

| Substituted Acetamide | Butyrylcholinesterase (BChE) | Inhibition Type | Mixed-type | researchgate.net |

| Phenoxy Acetic Acid Derivatives | Cyclooxygenase-2 (COX-2) | IC50 | 0.06–0.09 μM | mdpi.com |

| Phenoxyacetamide Derivatives | PARP-1 | IC50 (vs. HepG2) | 6.9 ± 0.7 μM | mdpi.com |

The stability of a ligand-target complex is determined by a network of intermolecular interactions. For phenoxyacetamide derivatives, these interactions typically involve hydrogen bonds, hydrophobic interactions, and π-stacking. Molecular docking studies, while computational, provide valuable hypotheses about these interactions that can be tested experimentally.

For phenoxyacetamide-based inhibitors of Dot1-like protein (DOT1L), a histone methyltransferase, molecular dynamics simulations suggested that these compounds could bind effectively within the active site. nih.gov The binding was predicted to be stabilized by a combination of hydrogen bonds and hydrophobic interactions with key residues in the binding pocket. nih.gov

In the context of COX-2 inhibition, the general structure of selective inhibitors often includes a core ring with two aryl groups. mdpi.com The phenoxy and phenyl groups of this compound could potentially occupy hydrophobic pockets within the enzyme's active site, while the acetamide linker could form crucial hydrogen bonds with backbone atoms of the protein.

A study on N-phenyl-2-(phenylsulfanyl)acetamide, a structurally related compound, revealed that in its crystal structure, N—H⋯O hydrogen bonds form chains of molecules. nih.gov This highlights the capability of the acetamide group to act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Non-Covalent Interactions with Designed Supramolecular Hosts

Supramolecular chemistry offers a way to study non-covalent interactions in well-defined, synthetic systems. By designing host molecules with specific recognition motifs, it is possible to probe the hydrogen bonding and aromatic stacking capabilities of a guest molecule like this compound.

The acetamide group in this compound is a key functional group for forming hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. Synthetic receptors containing complementary functionalities, such as ureas, thioureas, or carboxylic acids, could be designed to bind to this acetamide moiety.

Research on a synthesized phenoxyacetamide derivative, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, demonstrated its ability to act as a sensor for fluoride (B91410) ions through hydrogen bonding interactions. mdpi.com The amide N-H proton was shown to be crucial for the binding event, which was detected by changes in NMR spectra and a visible color change. mdpi.com This illustrates the potential of the amide group to engage in specific hydrogen bonding networks.

The two phenyl rings and the phenoxy group in this compound provide extensive aromatic surfaces capable of engaging in π-stacking interactions. These non-covalent interactions, which occur between electron-rich aromatic rings, are crucial in both biological recognition and the assembly of supramolecular structures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies: Theoretical and Mechanistic Contexts

Computational Approaches to SAR Analysis for Intrinsic Chemical Properties

Computational chemistry provides powerful tools to dissect the relationship between molecular structure and intrinsic chemical properties, forming the basis of Quantitative Structure-Activity Relationship (QSAR) studies. For the 2-phenoxy-N-(2-phenoxyphenyl)acetamide scaffold, these approaches can predict how structural modifications influence fundamental molecular attributes without invoking a biological target.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in this regard. nih.govsamipubco.com Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set can be used to optimize the molecular geometry of this compound and its analogues. orientjchem.orgresearchgate.net From the optimized structure, a host of electronic descriptors can be calculated. These descriptors are crucial for understanding the molecule's inherent reactivity and intermolecular interaction potential.

Key quantum chemical descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental. EHOMO relates to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. samipubco.com A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule's surface, identifying regions of positive (electrophilic) and negative (nucleophilic) potential. nih.gov For the title compound, the carbonyl oxygen and ether oxygen would be expected to be regions of negative potential, while the amide proton (N-H) would be a site of positive potential. These maps are invaluable for predicting non-covalent interactions that govern properties like solubility and crystal packing.

QSAR studies on related phenoxyacetamide derivatives have shown that descriptors such as molecular weight (MW) and electronic parameters like HOMO energy and polarizability can be correlated with observed activities. crpsonline.comsemanticscholar.orgresearchgate.net For instance, a negative correlation with HOMO energy might suggest that introducing electrophilic groups could enhance a particular property, while a positive correlation with MW indicates that bulkier substituents are favorable. crpsonline.comsemanticscholar.org These computational models allow for the in silico screening of virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with desired intrinsic properties.

Table 1: Key Quantum Chemical Descriptors and Their Significance in SAR/SPR

| Descriptor | Significance for Intrinsic Properties | Typical Computational Method |

|---|---|---|

| EHOMO | Electron-donating ability, susceptibility to electrophilic attack. | DFT, Hartree-Fock |

| ELUMO | Electron-accepting ability, susceptibility to nucleophilic attack. | DFT, Hartree-Fock |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability. A smaller gap indicates higher reactivity. | DFT, Hartree-Fock |

| Molecular Electrostatic Potential (MEP) | Predicts sites for non-covalent interactions (hydrogen bonding, etc.). | DFT, Hartree-Fock |

| Dipole Moment (µ) | Polarity of the molecule, influencing solubility and intermolecular forces. | DFT, Hartree-Fock |

| Polarizability | How easily the electron cloud is distorted, affecting van der Waals interactions. | DFT, Hartree-Fock |

Ligand-Based and Structure-Based Pharmacophore Modeling (purely theoretical, non-biological target focus)

Pharmacophore modeling is a cornerstone of rational drug design, but its principles can be applied in a purely theoretical context to understand the key chemical features of a scaffold like this compound, independent of any biological target. d-nb.infodergipark.org.tr This approach abstracts the molecule into a set of essential steric and electronic features that define its potential for non-covalent interactions.

A theoretical pharmacophore model for this compound can be generated by identifying its fundamental chemical features:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetamide (B32628) group and the ether oxygen are prominent HBAs.

Hydrogen Bond Donor (HBD): The amide (N-H) group serves as a clear HBD.

Aromatic Rings (AR): The two phenyl rings are hydrophobic and capable of π-π stacking interactions.

Hydrophobic (H) Features: The phenyl rings themselves constitute significant hydrophobic regions.

The spatial arrangement of these features creates a 3D pharmacophore. Software like PHASE, Catalyst, or LigandScout can be used to automatically identify these features and map their relative distances and angles based on the molecule's low-energy conformation, which can be determined from crystal structure data or computational methods like DFT. researchgate.netdergipark.org.trresearchgate.netnih.govmdpi.comresearchgate.net

Ligand-Based Approach (Theoretical): In a purely theoretical ligand-based approach, one could generate a series of virtual analogues of this compound with varying substituents. By analyzing the common features across a set of structurally diverse analogues that are predicted (via computational methods) to share a certain physicochemical property (e.g., high solubility in a non-polar solvent), a common feature pharmacophore can be derived. nih.gov This model would represent the essential structural motifs required to maintain that specific property.

Structure-Based Approach (Theoretical): While typically requiring a macromolecular target, the "structure-based" methodology can be adapted to a theoretical context. For instance, one could analyze the crystal lattice of this compound itself. mdpi.com The key intermolecular interactions (e.g., N-H···O hydrogen bonds forming chains) observed in the crystal structure can be translated into a pharmacophore model. nih.gov This model would effectively describe the features required for a molecule to fit within its own crystal lattice, providing insights into properties like melting point and crystal packing energy. This "self-recognition" pharmacophore highlights the key interaction points that govern the solid-state properties of the material. nih.gov

Fragment-Based Approaches for Scaffold Evolution (methodology focus, not biological efficacy)

Fragment-based design is a powerful strategy for scaffold evolution that focuses on breaking down a molecule into its core components or "fragments." nih.govnih.gov The methodology, often termed "deconstruction-reconstruction," can be applied theoretically to the this compound scaffold to explore chemical space and design novel structures with modified intrinsic properties. nih.gov

Deconstruction: The first step is the conceptual deconstruction of the parent molecule into its constituent fragments. This compound can be dissected at several points, primarily at the ether and amide linkages. This yields three primary fragments:

Phenol (B47542) Fragment (derived from the phenoxy group)

2-Phenoxyaniline (B124666) Fragment (derived from the N-phenyl portion)

Acetamide Linker Fragment

Reconstruction and Scaffold Evolution: Once deconstructed, the fragments can be modified or replaced in a process of "reconstruction" or "scaffold hopping" to evolve the core structure. nih.govresearchgate.net

Fragment Growing: One can start with a core fragment, for example, the 2-phenoxyaniline moiety, and computationally "grow" different linker and terminal ring structures onto it. This allows for a focused exploration of how changes in the acetamide linker or the terminal phenoxy ring affect properties like molecular shape, polarity, and flexibility.

Fragment Linking: Alternatively, one could take two key fragments, such as a substituted phenol and a substituted aniline (B41778), and explore different chemical linkers to connect them. The acetamide linker could be replaced with other groups (e.g., thioacetamide, sulfonamide, reverse amide) to systematically probe the impact of the linker's electronic nature and hydrogen bonding capacity on the molecule's conformational preferences and physicochemical properties.

Scaffold Hopping: The phenyl rings themselves can be considered fragments that can be replaced with bioisosteres, such as pyridine (B92270), pyrazine, or other heterocyclic systems. researchgate.net This methodology explores how replacing the core carbocyclic rings with heteroaromatic systems alters properties like solubility, dipole moment, and hydrogen bonding potential, without necessarily aiming for a biological target. The goal is to generate novel scaffolds with potentially superior physicochemical characteristics.

This fragment-based methodology provides a systematic and computationally efficient way to navigate the vast chemical space around the this compound core, focusing purely on the evolution of the scaffold's intrinsic properties.

Elucidating Relationships Between Structure and Physicochemical Properties

The physicochemical properties of this compound, such as solubility, lipophilicity, and ionization state, are directly governed by its chemical structure. Understanding these structure-property relationships (SPRs) is critical for any application.

Solubility and Partition Coefficients: The solubility of this compound in various solvents is dictated by the balance between its polar and non-polar features. The two phenyl rings and the ether linkage contribute to its hydrophobicity (lipophilicity), while the amide group provides polarity and hydrogen bonding capability.

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a key measure of lipophilicity. The large non-polar surface area of the two phenyl rings suggests that this compound is a lipophilic molecule with a relatively high logP value. Computational tools can predict logP, and these predictions show that adding non-polar substituents (e.g., alkyl, halogen) to the phenyl rings will increase logP, whereas adding polar groups (e.g., hydroxyl, carboxyl) will decrease it. nih.govescholarship.org

Aqueous Solubility (logS): Aqueous solubility is inversely related to lipophilicity and melting point. The amide group's ability to form hydrogen bonds with water is crucial for its solubility. However, strong intermolecular hydrogen bonds in the solid state (as seen in crystal structures) can hinder the dissolution process, leading to low aqueous solubility. nih.gov Modifying the structure to introduce more polar groups or to disrupt crystal packing can enhance aqueous solubility.

Solubility in Organic Solvents: The compound is expected to be more soluble in polar aprotic solvents like DMSO and DMF, which can effectively solvate the amide group, and in chlorinated solvents that can interact with the aromatic rings.

Ionization States (pKa): The this compound molecule has specific ionizable sites. The amide proton is weakly acidic, with a high pKa value, meaning it will not deprotonate under normal physiological conditions. The ether oxygen is a very weak Lewis base. The most significant acid-base properties would arise from substituents added to the phenyl rings. For example, adding a carboxylic acid group would introduce an acidic site, while adding an amino group would introduce a basic site. The pKa of these functional groups would be influenced by the electron-donating or electron-withdrawing nature of the rest of the molecule. nih.govescholarship.org

Table 2: Predicted Effect of Substitutions on Physicochemical Properties of the this compound Scaffold

| Substitution on Phenyl Ring | Predicted Effect on logP | Predicted Effect on Aqueous Solubility (logS) | Rationale |

|---|---|---|---|

| -Cl, -F (Halogen) | Increase | Decrease | Increases lipophilicity and molecular weight. |

| -CH3 (Alkyl) | Increase | Decrease | Increases lipophilicity. |

| -OH (Hydroxyl) | Decrease | Increase | Adds a polar hydrogen-bonding group. |

| -NO2 (Nitro) | Slight Increase/Neutral | Decrease | Polar but electron-withdrawing, can increase crystal packing energy. |

| -NH2 (Amino) | Decrease | Increase | Adds a polar, basic group capable of hydrogen bonding. |

| -COOH (Carboxyl) | Decrease | Increase (at higher pH) | Adds a polar, acidic group that can be ionized to a carboxylate. |

Advanced Analytical Methodologies for the Comprehensive Characterization of 2 Phenoxy N 2 Phenoxyphenyl Acetamide

Development of High-Resolution Chromatographic Techniques

High-resolution chromatography is the cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For 2-phenoxy-N-(2-phenoxyphenyl)acetamide, both liquid and gas chromatography play crucial roles.

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary tool for the purity assessment of this compound. By utilizing columns with sub-2 µm particle sizes, UHPLC systems operate at higher pressures, leading to significantly increased resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

A typical UHPLC method for the analysis of this compound would involve a reversed-phase column, such as a C18 or phenyl-hexyl, to effectively retain the nonpolar aromatic structure of the molecule. The mobile phase would likely consist of a gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. This gradient allows for the elution of a wide range of impurities with varying polarities, from potential starting materials like 2-phenoxyaniline (B124666) and phenoxyacetic acid to by-products formed during synthesis.

The high resolution of UHPLC is particularly advantageous for separating structurally similar impurities, such as positional isomers or oligomeric species, which may not be resolved by conventional HPLC. Photodiode array (PDA) detectors are commonly coupled with UHPLC systems, providing spectral data that can aid in the initial identification of impurity classes and help distinguish them from the main compound peak.

Table 1: Illustrative UHPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | PDA at 254 nm |

| Injection Volume | 1 µL |

While this compound itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique for identifying volatile impurities or degradation products. It can also be used to analyze the compound if it is chemically derivatized to increase its volatility. For instance, hydrolysis of the amide bond followed by silylation of the resulting 2-phenoxyaniline and phenoxyacetic acid could yield derivatives suitable for GC-MS analysis.

In a typical GC-MS analysis, a sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation is based on the partitioning of the analytes between the carrier gas (usually helium or hydrogen) and the stationary phase coated on the column walls. As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information. This technique is highly sensitive for detecting trace levels of volatile organic compounds that might be present from the synthesis, such as residual solvents or starting materials.

Application of Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to liquid chromatography. In CE, separation is achieved based on the differential migration of charged or neutral molecules in an electric field within a narrow capillary filled with an electrolyte solution. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the method of choice.

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the analyte's partitioning coefficient, allowing for the analysis of a wide range of neutral compounds. CE methods are characterized by high separation efficiency, minimal solvent consumption, and short analysis times. This technique can be particularly useful for resolving impurities that are difficult to separate by HPLC.

Hyphenated Techniques for Complex Mixture Analysis

The unequivocal identification of unknown impurities and minor components often requires the coupling of separation techniques with information-rich detectors, a practice known as hyphenation.

For the definitive structural elucidation of impurities, the hyphenation of liquid chromatography with Nuclear Magnetic Resonance (LC-NMR) and tandem Mass Spectrometry (LC-MS/MS) is unparalleled.

LC-MS/MS is a powerful tool for identifying compounds in complex mixtures. After separation by LC, the eluent is directed to a mass spectrometer. An initial mass scan (MS1) identifies the molecular weights of the components. Specific ions of interest can then be selected and subjected to fragmentation, producing a secondary mass spectrum (MS/MS or MS2). This fragmentation pattern is often unique to a particular molecular structure and can be used to identify unknown impurities by comparing the spectra to libraries or by interpreting the fragmentation pathways.

LC-NMR allows for the acquisition of NMR spectra of compounds as they elute from the LC column. This provides detailed structural information, including the connectivity of atoms within a molecule, which is crucial for the unambiguous identification of isomers that may not be distinguishable by mass spectrometry alone. While less sensitive than MS, LC-NMR is a powerful tool for confirming the structure of significant impurities without the need for their isolation.

Quantitative Analysis Methods in Research-Scale Samples

Once a high-purity reference standard of this compound has been established, quantitative analysis of research-scale samples can be performed. This is essential for determining the yield of a synthesis or for monitoring the stability of the compound under various conditions.

UHPLC with UV detection is a common method for quantitation. A calibration curve is constructed by analyzing a series of solutions of the reference standard at known concentrations. The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. For this method to be accurate, it is crucial that the reference standard is of high and known purity.

Quantitative Nuclear Magnetic Resonance (qNMR) is another powerful method for determining the concentration of a compound without the need for an identical reference standard. In qNMR, the concentration of the analyte is determined by comparing the integral of one of its resonances to the integral of a known amount of an internal standard. This technique is highly accurate and can be considered a primary ratio method of measurement.

Table 2: Comparison of Quantitative Methods for Research-Scale Samples

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| UHPLC-UV | Comparison of peak area to a calibration curve of a reference standard. | High throughput, excellent sensitivity, widely available. | Requires a well-characterized, high-purity reference standard. |

| qNMR | Comparison of signal integral to that of a certified internal standard. | High precision and accuracy, does not require a reference standard of the analyte. | Lower throughput, requires specialized equipment and expertise. |

Potential Applications in Materials Science and Non Biological Systems Research for 2 Phenoxy N 2 Phenoxyphenyl Acetamide

Role as a Building Block in Functional Materials

The molecular architecture of 2-phenoxy-N-(2-phenoxyphenyl)acetamide, which combines flexible ether groups with rigid aromatic structures and a hydrogen-bonding amide linkage, makes it a promising candidate as a monomer or foundational unit for various functional materials.

Incorporation into Polymeric Structures

The presence of both ether and amide functionalities within this compound suggests its potential as a monomer for the synthesis of poly(ether amide)s (PEAs). Aromatic polyamides are known for their exceptional thermal stability and mechanical strength, but often suffer from poor solubility, which complicates their processing. researchgate.netnih.gov The incorporation of flexible ether linkages into the polymer backbone is a well-established strategy to enhance solubility and processability without significantly compromising thermal performance. researchgate.netnih.gov

By modifying this compound into a diamine or diacid derivative, it could be used in polycondensation reactions. Research on analogous systems, such as aromatic poly(ether ether ketone amide)s derived from diamines containing aminophenoxy units, has shown that the resulting polymers exhibit excellent solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), while maintaining high thermal stability. researchgate.netmdpi.com For instance, such polymers have shown no significant weight loss below 335°C, with glass transition temperatures (Tg) ranging from 252°C to 302°C. researchgate.net The incorporation of polydisperse polyethyleneoxide sequences terminated with diaminophenoxy groups has also been shown to yield polyamides with enhanced solubility compared to those with fixed-length linkers. nih.gov

Table 1: Representative Thermal Properties of Aromatic Poly(ether amide)s with Structural Similarities

| Polymer Type | Inherent Viscosity (dL/g)¹ | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (T10) (°C) | Solubility² |

|---|---|---|---|---|

| Poly(ether ether ketone amide) | 0.41–0.52 | 252–302 | 397–406 | Soluble |

| Segmented-Block Poly(ether amide) | 0.44–1.21 | N/A | >400 | Soluble |

| Triphenylamine-based Poly(amide-imide) | 0.35–0.88 | N/A | >450 | Soluble |

¹ Measured in DMAc or NMP. ² Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF). This table presents data from related polymer systems to illustrate the potential properties of polymers derived from this compound. researchgate.netnih.govmdpi.com

Utilization in Liquid Crystalline Materials

The rigid, rod-like (calamitic) nature of the this compound molecule suggests its potential use as a mesogenic core in the design of thermotropic liquid crystals. The structure contains multiple phenyl rings, which provide the necessary rigidity, while the ether and amide linkages introduce specific conformational geometries. The amide group, in particular, can form strong intermolecular hydrogen bonds, which can promote the ordered arrangements necessary for liquid crystalline phases. semanticscholar.org

While extensive hydrogen bonding can sometimes lead to melting points that are too high, careful molecular design can modulate these interactions to achieve accessible liquid crystal phases. semanticscholar.org Studies on other calamitic molecules containing Schiff base or chalcone (B49325) linkages demonstrate that the combination of rigid cores with terminal alkoxy chains can successfully produce materials exhibiting nematic and smectic mesophases. semanticscholar.org The structure of this compound provides a foundational unit that could be functionalized with flexible terminal chains to lower its melting point and encourage the formation of such mesophases, making it a person of interest for applications in displays and sensors.

Application in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry relies on non-covalent interactions to construct well-defined, higher-order structures. The functional groups within this compound are ideally suited for directing self-assembly processes. The secondary amide group is a powerful motif for creating ordered arrays through N-H···O hydrogen bonds. nih.gov